1-Acetyl-4-thioformylpiperazine
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Overview
Description
1-Acetyl-4-thioformylpiperazine is a heterocyclic organic compound that features a piperazine ring substituted with acetyl and thioformyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-4-thioformylpiperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of a protected diamine with a sulfonium salt under basic conditions, followed by deprotection and intramolecular cyclization . Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring in a single step .
Industrial Production Methods: Industrial production of this compound may involve the use of high-yielding and cost-effective processes. For example, the reaction of 4-hydroxy phenyl piperazine dihydrobromide with alkali and acid hydride in an alcohol-water solution can produce the desired compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-4-thioformylpiperazine undergoes various chemical reactions, including:
Oxidation: The thioformyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the piperazine ring under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
1-Acetyl-4-thioformylpiperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1-acetyl-4-thioformylpiperazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s thioformyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition .
Comparison with Similar Compounds
1-Acetyl-4-thioformylpiperazine can be compared with other piperazine derivatives, such as:
1-Acetyl-4-(4-hydroxyphenyl)piperazine: This compound has a hydroxyphenyl group instead of a thioformyl group, which affects its reactivity and applications.
1-Acetyl-4-(4-methylphenyl)piperazine:
The uniqueness of this compound lies in its thioformyl group, which imparts distinct chemical reactivity and potential biological activity compared to other piperazine derivatives.
Properties
IUPAC Name |
4-acetylpiperazine-1-carbothialdehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-7(10)9-4-2-8(6-11)3-5-9/h6H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBAADNGQMARBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327120 |
Source
|
Record name | 1-Acetyl-4-thioformylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130317-92-9 |
Source
|
Record name | 1-Acetyl-4-thioformylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20327120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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